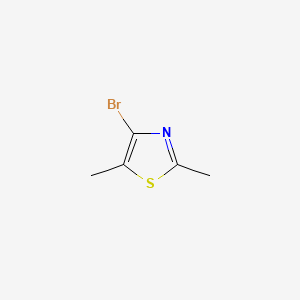

4-Bromo-2,5-dimethyl-1,3-thiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2,5-dimethyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNS/c1-3-5(6)7-4(2)8-3/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVOKCMXADQNRPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60718351 | |

| Record name | 4-Bromo-2,5-dimethyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90672-80-3 | |

| Record name | 4-Bromo-2,5-dimethyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2,5-dimethyl-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2,5-dimethyl-1,3-thiazole

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral data of the heterocyclic compound 4-Bromo-2,5-dimethyl-1,3-thiazole. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Compound Identification and Properties

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 90672-80-3[1][2][3] |

| Molecular Formula | C₅H₆BrNS[1] |

| Molecular Weight | 192.08 g/mol [1] |

| Appearance | White powder[2] |

| Physicochemical Property | Value |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

| Purity | Typically offered at ≥99%[2] |

| Storage | Sealed and preserved in a dry, cool, and well-ventilated place[2][3] |

Synthesis and Purification

A definitive, published experimental protocol for the synthesis of this compound is not widely available. However, a plausible synthetic route involves the direct bromination of the precursor, 2,5-dimethyl-1,3-thiazole. The general principles of electrophilic substitution on thiazole rings suggest that the bromine atom would substitute at the C4 position.

Proposed Experimental Protocol: Bromination of 2,5-dimethyl-1,3-thiazole

This proposed protocol is based on general methods for the bromination of thiazole derivatives.

Materials:

-

2,5-dimethyl-1,3-thiazole

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

A suitable solvent (e.g., chloroform, acetic acid)

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and equipment

Procedure:

-

Dissolve 2,5-dimethyl-1,3-thiazole in a suitable solvent within a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Slowly add N-Bromosuccinimide (1.0 equivalent) to the solution. Alternatively, bromine in a solvent can be added dropwise.

-

The reaction mixture is stirred at room temperature or gently heated to initiate the reaction. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated sodium bicarbonate solution to neutralize any acid byproducts.

-

The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

Purification:

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.

References

Analysis of 4-Bromo-2,5-dimethyl-1,3-thiazole: A Technical Guide to its Prospective Crystal Structure and Biological Significance

Disclaimer: As of December 2025, a public domain crystal structure for 4-Bromo-2,5-dimethyl-1,3-thiazole has not been determined or made available. This guide, therefore, provides a generalized, in-depth protocol for the analysis of a novel small organic molecule crystal, using the target compound as a case study. It further explores the potential biological relevance of this compound based on the activities of structurally similar thiazole derivatives.

This technical whitepaper is intended for researchers, scientists, and professionals in drug development. It outlines the standard methodologies for crystal structure determination and discusses the potential therapeutic relevance of thiazole-containing compounds.

Table of Contents

-

Introduction to Thiazole Derivatives

-

Hypothetical Crystal Structure Analysis Workflow

-

Experimental Protocols

-

3.1. Synthesis of this compound

-

3.2. Single-Crystal X-ray Diffraction

-

-

Data Presentation (Hypothetical)

-

Potential Biological Significance and Signaling Pathways

Introduction to Thiazole Derivatives

The thiazole ring is a fundamental heterocyclic scaffold present in numerous pharmaceutical agents and natural products.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it a privileged structure in medicinal chemistry. Thiazole derivatives exhibit a wide range of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] The functionalization of the thiazole ring, as in this compound, can significantly modulate its physicochemical properties and biological targets.

Hypothetical Crystal Structure Analysis Workflow

The determination of a small molecule's crystal structure is a critical step in understanding its three-dimensional arrangement, which in turn dictates its physical properties and biological interactions. The general workflow for such an analysis is depicted below.

Experimental Protocols

Synthesis of this compound

The synthesis of brominated thiazoles can be achieved through various methods, often involving sequential bromination and debromination steps.[4] A plausible synthetic route for this compound could involve the Hantzsch thiazole synthesis followed by a regioselective bromination.

Materials: Thioacetamide, 3-bromo-2-butanone, N-Bromosuccinimide (NBS), benzoyl peroxide, carbon tetrachloride.

Procedure:

-

Synthesis of 2,5-dimethylthiazole: A mixture of thioacetamide and 3-bromo-2-butanone is refluxed in ethanol to yield 2,5-dimethylthiazole.

-

Bromination: The synthesized 2,5-dimethylthiazole is dissolved in carbon tetrachloride. N-Bromosuccinimide and a catalytic amount of benzoyl peroxide are added. The mixture is refluxed under UV irradiation until the reaction is complete, as monitored by TLC.

-

Purification: The reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography to yield this compound.

Single-Crystal X-ray Diffraction

This protocol describes a general procedure for the determination of a small organic molecule's crystal structure.[5][6]

1. Crystal Growth:

-

High-quality single crystals are paramount for successful X-ray diffraction analysis.[5]

-

Slow evaporation of a saturated solution of the purified compound in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents) is a common technique.

-

Other methods include slow cooling of a saturated solution or vapor diffusion.

2. Data Collection:

-

A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected and mounted on a goniometer head.[7]

-

The crystal is placed in a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).[8]

-

The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

A series of diffraction images are collected as the crystal is rotated.[5]

3. Structure Solution and Refinement:

-

The collected diffraction data are processed to determine the unit cell parameters and space group.

-

The structure is solved using direct methods or Patterson synthesis to obtain an initial model of the atomic positions.[7]

-

The structural model is then refined against the experimental data using full-matrix least-squares methods to optimize the atomic coordinates, and thermal parameters.

Data Presentation (Hypothetical)

Without an actual crystal structure determination, it is not possible to provide quantitative data. However, a standard crystallographic data table would be structured as follows:

Table 1: Hypothetical Crystallographic Data and Structure Refinement for this compound

| Parameter | Value (Example) |

| Empirical formula | C5H6BrNS |

| Formula weight | 192.08 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.00 Å, b = 10.00 Å, c = 9.50 Å |

| α = 90°, β = 105.0°, γ = 90° | |

| Volume | 733.9 ų |

| Z | 4 |

| Density (calculated) | 1.737 Mg/m³ |

| Absorption coefficient | 6.25 mm⁻¹ |

| F(000) | 376 |

| Crystal size | 0.20 x 0.15 x 0.10 mm³ |

| Theta range for data collection | 2.50 to 28.00° |

| Reflections collected | 5000 |

| Independent reflections | 1500 [R(int) = 0.04] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.05, wR2 = 0.12 |

| R indices (all data) | R1 = 0.07, wR2 = 0.15 |

Potential Biological Significance and Signaling Pathways

Many thiazole derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[9] Specifically, thiazole-containing compounds have been investigated as inhibitors of the PI3K/AKT/mTOR pathway, which is a key pathway in promoting cell survival and proliferation.[10][11]

A hypothetical signaling pathway illustrating the potential mechanism of action for a thiazole-based kinase inhibitor is presented below.

Conclusion

While the specific crystal structure of this compound remains to be elucidated, this guide provides a comprehensive framework for its potential analysis. The detailed protocols for synthesis and single-crystal X-ray diffraction are applicable to a wide range of small organic molecules. Furthermore, the established biological activities of related thiazole derivatives suggest that this compound could be a valuable scaffold for the development of novel therapeutics, particularly as a kinase inhibitor. The determination of its crystal structure would be a significant step in validating these hypotheses and enabling structure-based drug design efforts.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. mdpi.com [mdpi.com]

- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. fiveable.me [fiveable.me]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Profile of 4-Bromo-2,5-dimethyl-1,3-thiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical overview of the expected spectroscopic data for the compound 4-Bromo-2,5-dimethyl-1,3-thiazole. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted data based on established spectroscopic principles and analysis of structurally analogous compounds. It includes expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for obtaining such spectra.

Data Presentation

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from typical chemical shift ranges for thiazole derivatives and the known effects of substituents.[1][2][3][4][5]

Table 1: Predicted ¹H NMR Data

Spectrometer Frequency: 400 MHz, Solvent: CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| C2-CH₃ | ~ 2.6 - 2.7 | Singlet (s) | 3H |

| C5-CH₃ | ~ 2.3 - 2.4 | Singlet (s) | 3H |

Note: The electron-withdrawing nature of the thiazole ring and the bromine atom influences the chemical shifts. The C2-methyl is typically downfield compared to the C5-methyl.

Table 2: Predicted ¹³C NMR Data

Spectrometer Frequency: 100 MHz, Solvent: CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | ~ 165 - 168 |

| C4 | ~ 115 - 118 |

| C5 | ~ 148 - 152 |

| C2-CH₃ | ~ 18 - 20 |

| C5-CH₃ | ~ 14 - 16 |

Note: The carbon atom bonded to bromine (C4) is expected to have its resonance shifted to the specified range. Quaternary carbons (C2, C4, C5) will appear as singlets in a proton-decoupled spectrum.[3][5]

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~ 2920 - 3000 | C-H (methyl) stretch | Medium |

| ~ 1550 - 1600 | C=N stretch (thiazole ring) | Medium |

| ~ 1400 - 1450 | C=C stretch (thiazole ring) | Medium |

| ~ 1370 - 1380 | C-H (methyl) bend | Medium |

| ~ 600 - 700 | C-Br stretch | Strong |

Note: The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of peaks unique to the molecule's overall structure.[6][7]

Table 4: Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

| m/z Value | Interpretation | Relative Abundance |

| [M]⁺˙ | Molecular ion peak (containing ⁷⁹Br) | ~100% |

| [M+2]⁺˙ | Isotopic peak from the presence of ⁸¹Br | ~98% |

| Fragments | Loss of Br, CH₃, or ring fragmentation | Variable |

Note: A key feature will be the characteristic isotopic pattern for a single bromine atom, resulting in two peaks of nearly equal intensity ([M]⁺˙ and [M+2]⁺˙) separated by 2 Da.[8]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Process the data with Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to ensure all carbon signals appear as singlets. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

This technique is used to identify functional groups present in the molecule.[6][9]

-

Sample Preparation (Thin Solid Film): Dissolve a small amount (~10-20 mg) of the solid sample in a few drops of a volatile solvent like methylene chloride.[10] Drop the solution onto a single potassium bromide (KBr) or sodium chloride (NaCl) salt plate.[10] Allow the solvent to fully evaporate, leaving a thin film of the compound on the plate.[10]

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[11]

-

Data Acquisition: Place the salt plate in the sample holder of the spectrometer. Record the spectrum, typically in the range of 4000 cm⁻¹ to 400 cm⁻¹.[7] Perform a background scan of the clean salt plate beforehand, which is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[12]

-

Sample Preparation: Dissolve a small quantity (~1 mg) of the sample in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

-

Instrumentation: Employ a mass spectrometer, which can be coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for sample introduction, or use a direct insertion probe.[12] Electron Ionization (EI) is a common method for small organic molecules.

-

Data Acquisition: Introduce the sample into the ion source. The resulting ions are separated by the mass analyzer based on their mass-to-charge (m/z) ratio. The detector records the abundance of each ion. The resulting mass spectrum plots ion abundance versus m/z.

Visualization of Workflows

Plausible Synthetic Pathway

The synthesis of this compound can be logically approached via the Hantzsch thiazole synthesis followed by bromination.

Caption: Plausible synthesis of this compound.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the structural elucidation of a synthesized compound like this compound.

Caption: General workflow for spectroscopic characterization.

References

- 1. Combined experimental-theoretical NMR study on 2,5-bis(5-aryl-3-hexylthiophen-2-yl)-thiazolo[5,4-d]thiazole derivatives for printable electronics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. asianpubs.org [asianpubs.org]

- 4. Thiazole(288-47-1) 1H NMR spectrum [chemicalbook.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. amherst.edu [amherst.edu]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. webassign.net [webassign.net]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-Bromo-2,5-dimethyl-1,3-thiazole

Audience: Researchers, Scientists, and Drug Development Professionals

Core Content: This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Bromo-2,5-dimethyl-1,3-thiazole. Due to the absence of specific experimental spectra in publicly available literature, this document presents predicted data based on established principles of NMR spectroscopy and data from analogous structures. It includes structured data tables, detailed experimental protocols for acquiring such data, and logical diagrams to correlate the molecular structure with its spectroscopic features.

Introduction

This compound is a substituted heterocyclic compound with potential applications in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the structural elucidation and purity assessment of such novel compounds. This document serves as a practical reference for the interpretation of its ¹H and ¹³C NMR spectra.

Predicted NMR Data

The following tables summarize the predicted chemical shifts (δ) for this compound. These predictions are derived from typical chemical shift ranges for thiazole derivatives and the known effects of substituents on proton and carbon environments.[1][2]

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show two distinct singlets corresponding to the two methyl groups, as there are no adjacent protons for spin-spin coupling.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| 2-CH₃ | 2.6 - 2.8 | Singlet |

| 5-CH₃ | 2.4 - 2.6 | Singlet |

| Predicted data in a typical deuterated solvent like CDCl₃. |

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is predicted to display five signals, corresponding to the three carbons of the thiazole ring and the two methyl group carbons.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | 165 - 170 |

| C4 | 118 - 125 |

| C5 | 145 - 150 |

| 2-CH₃ | 18 - 22 |

| 5-CH₃ | 14 - 18 |

| Predicted data in a typical deuterated solvent like CDCl₃. |

Experimental Protocols for NMR Analysis

Obtaining high-quality NMR data requires consistent and precise experimental procedures. The following is a representative protocol for the analysis of thiazole derivatives.[3][4]

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-15 mg of purified this compound.

-

Solvent Selection: Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry 5 mm NMR tube.[3] The choice of solvent can slightly affect chemical shifts.

-

Internal Standard: Add Tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to δ 0.00 ppm.[3] Modern spectrometers can also reference the spectra to the residual solvent peak.

-

Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion of the NMR tube.

NMR Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 300, 400, or 500 MHz instrument.[4][5]

-

¹H NMR Acquisition:

-

Temperature: Set the probe temperature to a constant value, typically 25 °C.[4]

-

Pulse Sequence: Employ a standard single-pulse sequence.

-

Spectral Width: Set an appropriate spectral width to encompass all expected proton signals (e.g., 0-12 ppm).

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for each carbon.

-

Spectral Width: Set a wide spectral width to cover all carbon environments (e.g., 0-220 ppm).[6]

-

Number of Scans: A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope. The number can range from several hundred to several thousand depending on the sample concentration.

-

Visualization of Structure-Spectra Correlations

Diagrams generated using Graphviz (DOT language) can effectively illustrate the logical relationships between the molecular structure and its NMR spectral data.

Molecular Structure and Atom Numbering

The following diagram shows the chemical structure of this compound with a standard numbering scheme for the thiazole ring, which is essential for unambiguous assignment of NMR signals.

Correlation of Structure with Predicted NMR Signals

This diagram provides a clear visual workflow correlating each key group of atoms in the molecule to its predicted signal in the ¹H and ¹³C NMR spectra.

Conclusion

This technical guide provides a foundational understanding of the ¹H and ¹³C NMR characteristics of this compound for researchers and professionals in the field of drug development. While the presented data is predictive, it is based on sound spectroscopic principles and serves as a robust starting point for the analysis of this compound and its derivatives. The detailed protocols and visual aids are designed to facilitate the practical application of NMR spectroscopy in the structural verification of synthesized molecules.

References

- 1. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]

- 2. compoundchem.com [compoundchem.com]

- 3. benchchem.com [benchchem.com]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

Mass Spectrum Analysis of 4-Bromo-2,5-dimethyl-1,3-thiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated mass spectrum analysis of 4-Bromo-2,5-dimethyl-1,3-thiazole. Due to the limited availability of specific experimental data for this compound, this document presents a predictive analysis based on established principles of mass spectrometry and data from structurally analogous brominated and thiazole-containing molecules.[1][2][3] This guide details a plausible fragmentation pathway, a generalized experimental protocol for acquiring the mass spectrum, and the necessary visualizations to facilitate understanding of the molecular behavior under electron ionization. The content herein is intended to serve as a foundational resource for researchers engaged in the analysis and characterization of this and similar heterocyclic compounds.

Introduction

This compound is a substituted heterocyclic compound with potential applications in medicinal chemistry and materials science. Thiazole rings are core structures in many pharmacologically active molecules.[1] Mass spectrometry is a critical analytical technique for the structural elucidation and identification of such compounds.[4] This guide focuses on the electron ionization mass spectrometry (EI-MS) of the title compound, predicting its fragmentation pattern and providing a robust experimental framework for its analysis.

Predicted Mass Spectrum and Fragmentation Data

The mass spectrum of this compound is expected to be characterized by a distinct molecular ion peak and several key fragment ions resulting from the cleavage of the thiazole ring and the loss of substituents. The presence of bromine will be readily identifiable by the characteristic isotopic pattern of the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the 79Br and 81Br isotopes).

Table 1: Predicted Mass Spectral Data for this compound

| Predicted m/z | Proposed Fragment Ion | Formula | Notes |

| 205/207 | [M]+• | [C5H6BrNS]+• | Molecular ion peak, showing the characteristic bromine isotope pattern. |

| 190/192 | [M - CH3]+ | [C4H3BrNS]+ | Loss of a methyl radical from the thiazole ring. |

| 126 | [M - Br]+ | [C5H6NS]+ | Loss of a bromine radical. |

| 111 | [M - Br - CH3]+ | [C4H3NS]+ | Subsequent loss of a methyl radical after bromine loss. |

| 97 | [C4H3S]+ | [C4H3S]+ | Fragment resulting from the cleavage of the thiazole ring. |

| 82 | [C3H2S]+• | [C3H2S]+• | Thiazole ring fragment. |

| 79/81 | [Br]+ | [Br]+ | Bromine cation. |

| 45 | [CHS]+ | [CHS]+ | Thioformyl cation. |

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is anticipated to proceed through several key pathways. The initial ionization will form the molecular ion [M]+•. Subsequent fragmentation will likely involve the loss of a methyl group, the bromine atom, or cleavage of the thiazole ring.

Experimental Protocols

The following is a generalized protocol for the acquisition of the mass spectrum of this compound.

Sample Preparation

-

Dissolve a small amount of the solid this compound sample in a volatile organic solvent, such as methanol or dichloromethane.

-

The concentration should be approximately 1 mg/mL.

-

Ensure the sample is fully dissolved before introduction into the mass spectrometer.

Mass Spectrometry Parameters

A standard electron ionization mass spectrometer is suitable for this analysis.[1][2]

-

Instrument: A magnetic sector or quadrupole mass spectrometer equipped with an electron ionization source.

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.[1]

-

Source Temperature: 200-250 °C.

-

Inlet System: A direct insertion probe or a gas chromatograph for sample introduction.

-

Mass Range: Scan from m/z 40 to 300 to ensure capture of the molecular ion and all significant fragments.

-

Detector: Electron multiplier.

Data Acquisition and Analysis

-

Acquire a background spectrum of the solvent before introducing the sample.

-

Introduce the sample into the ion source.

-

Record the mass spectrum.

-

Subtract the background spectrum from the sample spectrum to obtain the final mass spectrum of the compound.

-

Analyze the resulting spectrum to identify the molecular ion and major fragment peaks. Compare the observed m/z values with the predicted values in Table 1.

Experimental Workflow

The overall workflow for the mass spectrum analysis of this compound is depicted below.

Conclusion

This technical guide provides a predictive yet comprehensive framework for the mass spectrum analysis of this compound. The proposed fragmentation pathways and experimental protocols are based on established principles and data from related compounds. Researchers can use this guide as a starting point for their own experimental work, adapting the methodologies to their specific instrumentation and research goals. The successful acquisition and interpretation of the mass spectrum will be a crucial step in the complete characterization of this molecule.

References

- 1. itim-cj.ro [itim-cj.ro]

- 2. benchchem.com [benchchem.com]

- 3. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles | Semantic Scholar [semanticscholar.org]

- 4. Electron ionization time-of-flight mass spectrometry: historical review and current applications - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity Profile of 4-Bromo-2,5-dimethyl-1,3-thiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2,5-dimethyl-1,3-thiazole is a heterocyclic building block with significant potential in medicinal chemistry and materials science. The presence of a bromine atom at the 4-position provides a versatile handle for a variety of synthetic transformations, enabling the introduction of diverse functionalities and the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the reactivity profile of this compound, with a focus on key palladium-catalyzed cross-coupling reactions and metal-halogen exchange. While specific experimental data for this exact substrate is limited in the public domain, this guide extrapolates its expected reactivity based on established protocols for closely related bromothiazole derivatives. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key transformations are provided. Visual diagrams generated using Graphviz illustrate key reaction pathways and workflows.

Introduction

The thiazole moiety is a prominent scaffold in a multitude of biologically active compounds, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The ability to functionalize the thiazole ring is therefore of paramount importance in drug discovery and development. This compound (CAS No: 90672-80-3) offers a strategic point of diversification at the C4-position. The electron-withdrawing nature of the thiazole ring, coupled with the presence of the bromine atom, makes this position susceptible to a variety of synthetic transformations. This guide will delve into the core reactivity of this compound, focusing on reactions that are fundamental to modern synthetic organic chemistry.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value |

| CAS Number | 90672-80-3 |

| Molecular Formula | C₅H₆BrNS |

| Molecular Weight | 192.08 g/mol |

| Appearance | No data available |

| Boiling Point | No data available |

| Melting Point | No data available |

| Solubility | No data available |

| Chemical Stability | Stable under recommended storage conditions.[1] |

| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents.[1] |

Core Reactivity at the C4-Position

The primary site of reactivity for this compound is the carbon-bromine bond. This bond is amenable to a range of powerful C-C and C-N bond-forming reactions, predominantly through palladium-catalyzed cross-coupling and lithium-halogen exchange. The methyl groups at the 2- and 5-positions can exert steric and electronic effects that may influence reaction rates and yields compared to unsubstituted bromothiazoles.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of complex organic molecules. For this compound, these reactions provide a direct route to introduce aryl, heteroaryl, alkynyl, and amino functionalities at the 4-position.

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups.[2] The general scheme involves the reaction of this compound with a boronic acid or boronic ester in the presence of a palladium catalyst and a base.

General Reaction Scheme:

References

The Hantzsch Synthesis: A Comprehensive Guide to 2,4,5-Trisubstituted Thiazoles for Researchers and Drug Development Professionals

An In-depth Technical Guide

The thiazole motif is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds. Among the various synthetic routes to this privileged scaffold, the Hantzsch thiazole synthesis remains a powerful and versatile method for creating substituted thiazoles. This technical guide provides a detailed exploration of the Hantzsch synthesis for the preparation of 2,4,5-trisubstituted thiazoles, a class of compounds with significant potential in drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important reaction, from its mechanistic underpinnings to its practical applications.

The Core Reaction: Mechanism of the Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic condensation reaction that typically involves the reaction of an α-haloketone with a thioamide.[1][2][3][4] The reaction proceeds through a series of well-defined steps, culminating in the formation of the aromatic thiazole ring.

The generally accepted mechanism for the Hantzsch synthesis of a 2,4,5-trisubstituted thiazole is as follows:

-

Nucleophilic Attack: The synthesis initiates with the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the α-haloketone. This step is an SN2 reaction, resulting in the formation of an intermediate S-alkylated thioimidate.[3]

-

Intramolecular Cyclization: The nitrogen atom of the thioimidate intermediate then acts as a nucleophile, attacking the carbonyl carbon of the former ketone. This intramolecular cyclization step forms a five-membered heterocyclic ring, a 4-hydroxy-4,5-dihydrothiazole derivative.

-

Dehydration: The final step involves the acid-catalyzed dehydration of the cyclic intermediate. Elimination of a water molecule leads to the formation of a double bond within the ring, resulting in the stable, aromatic 2,4,5-trisubstituted thiazole product.

Experimental Protocols for the Synthesis of 2,4,5-Trisubstituted Thiazoles

The following protocols provide detailed methodologies for the synthesis of 2,4,5-trisubstituted thiazoles via the Hantzsch reaction. These procedures are based on established literature methods and can be adapted for the synthesis of a variety of analogs.

General Procedure for the One-Pot Synthesis of 2-Amino-4,5-disubstituted Thiazoles

This procedure is adapted from a method for the synthesis of substituted Hantzsch thiazole derivatives.[5]

Materials:

-

α-Bromoacetyl derivative (e.g., 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one) (1.0 mmol)

-

Thiourea (1.0 mmol)

-

Substituted benzaldehyde (1.0 mmol)

-

Silica-supported tungstosilisic acid (catalyst)

-

Ethanol/Water (1:1 v/v)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Filtration apparatus (Büchner funnel, filter flask)

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask, add the α-bromoacetyl derivative (1.0 mmol), thiourea (1.0 mmol), substituted benzaldehyde (1.0 mmol), and a catalytic amount of silica-supported tungstosilisic acid.

-

Add 5 mL of a 1:1 ethanol/water mixture to the flask.

-

The reaction mixture is then either heated to reflux (65 °C) for 2-3.5 hours or subjected to ultrasonic irradiation at room temperature for 1.5-2 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the resulting solid is collected by filtration.

-

The solid is washed with ethanol.

-

To remove the catalyst, the solid is dissolved in acetone, and the catalyst is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent.

Synthesis of 4-(2,4,5-Trichlorophenyl)-1,3-thiazol-2-amine

This protocol is a specific example of the Hantzsch synthesis to produce a polysubstituted thiazole.[6]

Materials:

-

2-Chloro-1-(2,4,5-trichlorophenyl)ethanone (1.0 eq)

-

Thiourea (1.1-1.5 eq)

-

Absolute Ethanol

-

Deionized Water

-

5% Sodium Bicarbonate solution

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone (1.0 eq) in absolute ethanol.

-

Add thiourea (1.1-1.5 eq) to the solution.

-

Heat the reaction mixture to reflux with stirring for 1-3 hours.

-

Monitor the reaction progress by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into cold deionized water to precipitate the product.

-

Neutralize the solution by the slow addition of 5% sodium bicarbonate solution.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the filter cake with deionized water.

-

Dry the crude product. Recrystallization from ethanol can be performed for further purification.

Quantitative Data: A Survey of Hantzsch Syntheses of Substituted Thiazoles

The Hantzsch synthesis is known for its generally good to excellent yields. The following table summarizes representative examples of substituted thiazoles synthesized via this method, highlighting the reaction conditions and corresponding yields.

| Entry | α-Haloketone | Thioamide/Thiourea | Other Reactants | Conditions | Yield (%) | Reference |

| 1 | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Benzaldehyde | Reflux, EtOH/H₂O, 2.5h | 86 | [5] |

| 2 | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | 4-Chlorobenzaldehyde | Reflux, EtOH/H₂O, 2.0h | 87 | [5] |

| 3 | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | 4-Nitrobenzaldehyde | Reflux, EtOH/H₂O, 2.0h | 85 | [5] |

| 4 | 2-Bromoacetophenone | Thiourea | - | Methanol, 100°C, 30 min | High | [7] |

| 5 | 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone | Thiourea | - | Reflux, Ethanol, 1-3h | Not specified | [6] |

Applications in Drug Development: Targeting Signaling Pathways

2,4,5-Trisubstituted thiazoles have emerged as a privileged scaffold in drug discovery, with numerous derivatives exhibiting potent biological activities.[8] A significant area of interest is their role as kinase inhibitors, particularly targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[9][10][11][12][13]

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.

As illustrated in the diagram, 2,4,5-trisubstituted thiazole derivatives can act as inhibitors at various key nodes within this pathway, including PI3K, Akt, and mTOR itself. By blocking the activity of these kinases, these compounds can effectively halt the downstream signaling that promotes cancer cell growth and survival, leading to apoptosis (programmed cell death).

The development of potent and selective kinase inhibitors is a major focus of modern drug discovery. The versatility of the Hantzsch synthesis allows for the systematic modification of the substituents at the 2, 4, and 5-positions of the thiazole ring. This chemical diversity enables the fine-tuning of the pharmacological properties of these molecules, leading to the identification of drug candidates with improved efficacy and safety profiles.

Conclusion

The Hantzsch thiazole synthesis remains a highly relevant and powerful tool for the construction of 2,4,5-trisubstituted thiazoles. Its operational simplicity, tolerance of a wide range of functional groups, and generally high yields make it an attractive method for both academic research and industrial-scale synthesis. The resulting 2,4,5-trisubstituted thiazoles are a class of compounds with immense therapeutic potential, particularly as kinase inhibitors for the treatment of cancer. A thorough understanding of the Hantzsch synthesis and the biological targets of its products is crucial for the continued development of novel and effective therapies based on this remarkable heterocyclic scaffold. This guide provides a solid foundation for researchers and drug development professionals to explore the full potential of this enduring chemical transformation.

References

- 1. Asymmetric Synthesis of 2,4,5-Trisubstituted Δ2-Thiazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. synarchive.com [synarchive.com]

- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Targeting EGFR/PI3K/AKT/mTOR signaling in lung and colon cancers: synthesis, antitumor evaluation of new 1,2,4-oxdiazoles tethered 1,2,3-triazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Targeting the PI3K/AKT/mTOR Signaling Pathway in the Treatment of Human Diseases: Current Status, Trends, and Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Bromination of 2,5-Dimethylthiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and key data associated with the bromination of 2,5-dimethylthiazole. The resulting product, 4-bromo-2,5-dimethylthiazole, is a valuable intermediate in the synthesis of various biologically active compounds and functional materials.

Core Reaction Mechanism: Electrophilic Aromatic Substitution

The bromination of 2,5-dimethylthiazole proceeds via an electrophilic aromatic substitution (EAS) mechanism. The thiazole ring, while aromatic, exhibits distinct reactivity patterns at its carbon positions. The C5 position is generally the most susceptible to electrophilic attack in unsubstituted thiazole.[1][2] However, in 2,5-dimethylthiazole, the C2 and C5 positions are blocked by methyl groups. Consequently, electrophilic substitution occurs at the only available position, C4.

The methyl groups at C2 and C5 are electron-donating, which can influence the reactivity of the thiazole ring. The reaction is initiated by the generation of an electrophilic bromine species, typically from molecular bromine (Br₂) or N-bromosuccinimide (NBS). The π-electrons of the thiazole ring attack the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized over the thiazole ring. In the final step, a base (such as a solvent molecule or the conjugate base of the acid used) abstracts a proton from the C4 carbon, restoring the aromaticity of the ring and yielding the final product, 4-bromo-2,5-dimethylthiazole.

Experimental Protocols

While a specific, detailed protocol for the bromination of 2,5-dimethylthiazole is not extensively documented in peer-reviewed literature, a reliable procedure can be extrapolated from established methods for the bromination of analogous thiazole derivatives.[1][3][4][5] Two primary methods are presented below, utilizing either molecular bromine or N-bromosuccinimide.

Protocol 1: Bromination using Molecular Bromine (Br₂)

This protocol is adapted from the bromination of other substituted thiazoles and represents a classical approach to electrophilic bromination.[1]

Materials:

-

2,5-dimethylthiazole

-

Molecular bromine (Br₂)

-

Chloroform (CHCl₃)

-

Acetic acid (CH₃COOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Stirring apparatus

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,5-dimethylthiazole (1.0 eq.) in a mixture of chloroform and acetic acid.

-

Cool the solution to 0 °C in an ice bath.

-

Prepare a solution of molecular bromine (1.0-1.1 eq.) in chloroform and add it dropwise to the stirred solution of 2,5-dimethylthiazole over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

-

Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with chloroform or dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent, to afford 4-bromo-2,5-dimethylthiazole.

Protocol 2: Bromination using N-Bromosuccinimide (NBS)

This method offers a milder and often more selective alternative to using molecular bromine.[4][5]

Materials:

-

2,5-dimethylthiazole

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Stirring apparatus

-

Cooling bath (if necessary)

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure:

-

Dissolve 2,5-dimethylthiazole (1.0 eq.) in acetonitrile or dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Add N-bromosuccinimide (1.0-1.1 eq.) portion-wise to the solution at room temperature. For less reactive substrates or to control exothermicity, the reaction can be cooled to 0 °C.

-

Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, add water to the reaction mixture to dissolve the succinimide byproduct.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-bromo-2,5-dimethylthiazole.

Quantitative Data

The following table summarizes representative quantitative data for the bromination of substituted thiazoles, which can be considered indicative for the bromination of 2,5-dimethylthiazole. Actual yields and reaction times may vary depending on the specific reaction conditions and scale.

| Substrate (Analogous) | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 5-acetyl-2-amino-4-methylthiazole | Br₂ | Chloroform/Acetic Acid | 50 | 1 | Not Reported | [1] |

| 2,4-disubstituted thiazoles | NBS | Acetonitrile | Room Temp. | 2-6 | Good to Excellent | [6] |

| Benzothiazole derivative | NBS | Acetonitrile | -10 to 0 | 0.5 | High | [7] |

Visualizations

Reaction Mechanism Workflow

Caption: Electrophilic aromatic substitution mechanism for the bromination of 2,5-dimethylthiazole.

Experimental Workflow

Caption: A generalized experimental workflow for the synthesis of 4-bromo-2,5-dimethylthiazole.

References

- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 2. researchgate.net [researchgate.net]

- 3. lookchem.com [lookchem.com]

- 4. researchgate.net [researchgate.net]

- 5. file.scirp.org [file.scirp.org]

- 6. One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Solubility of 4-Bromo-2,5-dimethyl-1,3-thiazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-2,5-dimethyl-1,3-thiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. Thiazole derivatives are known to be versatile scaffolds in the synthesis of biologically active molecules.[1][2] Understanding the solubility of this specific brominated and methylated thiazole in various organic solvents is crucial for its synthesis, purification, formulation, and screening in drug discovery pipelines. This document consolidates available information on the physicochemical properties of related compounds to infer the expected solubility behavior of this compound, presents standardized experimental protocols for solubility determination, and offers visual representations of key processes.

Introduction to this compound

This compound belongs to the family of brominated thiazoles, which are important precursors and building blocks in organic synthesis.[3] The thiazole ring is a core structure in a number of pharmaceuticals and biologically active compounds.[4][5] The presence of a bromine atom provides a reactive handle for various cross-coupling reactions, enabling the synthesis of a diverse range of derivatives. The methyl groups can influence the compound's lipophilicity and steric profile.

Physicochemical Properties (Predicted)

| Property | Value | Source |

| CAS Number | 90672-80-3 | [6] |

| Molecular Formula | C₅H₆BrNS | [7] |

| Molecular Weight | 192.08 g/mol | [7] |

| Appearance | Expected to be a solid at room temperature | General knowledge |

| Melting Point | Not available | |

| Boiling Point | Not available |

Solubility Profile

Qualitative Solubility Assessment:

-

High Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which are excellent solvents for a wide range of organic compounds. Chlorinated solvents like dichloromethane (DCM) and chloroform are also likely to be good solvents due to the presence of the bromine atom and the overall molecular structure.

-

Moderate Solubility: Expected in polar protic solvents like ethanol and methanol, as well as in moderately polar solvents such as ethyl acetate and acetone.

-

Low Solubility: Expected in nonpolar solvents like hexanes and diethyl ether.

-

Insoluble: Expected to be insoluble in water.

Illustrative Quantitative Solubility Data for a Representative Bromothiazole Derivative

The following table presents hypothetical, yet realistic, solubility data for a compound structurally similar to this compound to serve as a guide for researchers. Note: This data is for illustrative purposes only and has not been experimentally determined for this compound.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Dimethyl Sulfoxide (DMSO) | 25 | > 10 | > 0.52 |

| Dichloromethane (DCM) | 25 | 5 - 10 | 0.26 - 0.52 |

| Methanol | 25 | 1 - 5 | 0.05 - 0.26 |

| Ethyl Acetate | 25 | 1 - 5 | 0.05 - 0.26 |

| Hexane | 25 | < 0.1 | < 0.005 |

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a solid compound in an organic solvent is the isothermal shake-flask method.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., methanol, dichloromethane)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid particles.

-

Dilute the filtered solution with a known volume of the solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted solution using a pre-validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of the compound to accurately quantify the concentration in the sample.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Concentration from HPLC (g/mL) × Dilution Factor × 100)

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.

Caption: Workflow for isothermal shake-flask solubility determination.

Conclusion

While specific quantitative solubility data for this compound is not currently available, this guide provides a framework for researchers to understand its likely solubility characteristics based on the properties of related compounds. The provided experimental protocol offers a standardized method for determining the precise solubility in various organic solvents, which is a critical parameter for the effective use of this compound in research and development. The continued investigation and reporting of such fundamental physicochemical data will be invaluable to the scientific community.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. lookchem.com [lookchem.com]

- 4. nbinno.com [nbinno.com]

- 5. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 90672-80-3 [chemicalbook.com]

- 7. This compound - CAS:90672-80-3 - Sunway Pharm Ltd [3wpharm.com]

Methodological & Application

Application Notes and Protocols for the Use of 4-Bromo-2,5-dimethyl-1,3-thiazole in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthetic utility of 4-Bromo-2,5-dimethyl-1,3-thiazole, a versatile heterocyclic building block. The thiazole moiety is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1] The presence of a bromine atom at the 4-position of the 2,5-dimethylthiazole core offers a valuable handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. This document outlines detailed protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the synthesis of diverse compound libraries for drug discovery and development.

Introduction to the Synthetic Utility of this compound

The 2,5-dimethyl-1,3-thiazole scaffold is a key constituent in a variety of pharmacologically active molecules. Thiazole-containing compounds have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The ability to functionalize this core structure is paramount for structure-activity relationship (SAR) studies and the optimization of lead compounds. This compound serves as an excellent starting material for such endeavors, with the C-Br bond being amenable to a range of powerful C-C and C-N bond-forming reactions.

The primary applications of this building block lie in palladium-catalyzed cross-coupling reactions, which are renowned for their functional group tolerance and broad substrate scope. The three key transformations detailed in these notes are:

-

Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl and heteroaryl boronic acids or esters, leading to the synthesis of 4-aryl-2,5-dimethyl-1,3-thiazole derivatives.

-

Sonogashira Coupling: For the creation of C-C bonds with terminal alkynes, yielding 4-alkynyl-2,5-dimethyl-1,3-thiazole derivatives.

-

Buchwald-Hartwig Amination: For the construction of C-N bonds with a wide variety of primary and secondary amines, affording 4-amino-2,5-dimethyl-1,3-thiazole derivatives.

These reactions provide a robust platform for the generation of diverse chemical libraries based on the 2,5-dimethylthiazole core.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. This reaction is widely used in the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.

General Reaction Scheme:

Caption: General scheme for the Suzuki-Miyaura coupling of this compound.

Experimental Protocol:

This generalized protocol is based on established procedures for the Suzuki-Miyaura coupling of bromo-heterocycles. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Reaction vessel (e.g., round-bottom flask or microwave vial)

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

To a dry reaction vessel, add this compound, the arylboronic acid, and the base.

-

Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

-

Under the inert atmosphere, add the anhydrous solvent and the palladium catalyst.

-

Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (2-24 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-2,5-dimethyl-1,3-thiazole.

Quantitative Data Summary (Illustrative):

The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on typical outcomes for similar reactions.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | Toluene | 100 | 8 | 92 |

| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 110 | 16 | 78 |

| 4 | 2-Thienylboronic acid | PdCl₂(dppf) (3) | K₂CO₃ | Dioxane/H₂O | 90 | 10 | 88 |

Sonogashira Coupling Reactions

The Sonogashira coupling is a highly effective method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes.

General Reaction Scheme:

Caption: General scheme for the Sonogashira coupling of this compound.

Experimental Protocol:

This protocol is a generalized procedure based on literature precedents for the Sonogashira coupling of aryl bromides.[2] Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.[2]

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.1 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)

-

Copper(I) iodide (CuI) (2-10 mol%)

-

Amine base (e.g., triethylamine (Et₃N), diisopropylamine (i-Pr₂NH)) (2-3 equiv)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), toluene, N,N-dimethylformamide (DMF))

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry round-bottom flask or Schlenk tube under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.[2]

-

Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.[2]

-

Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-80 °C).

-

Monitor the progress of the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.[2]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).[2]

Quantitative Data Summary (Illustrative):

The following table summarizes representative yields for the Sonogashira coupling of this compound with various terminal alkynes, based on typical outcomes for similar reactions.

| Entry | Terminal Alkyne | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | Et₃N | THF | RT | 6 | 90 |

| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | i-Pr₂NH | Toluene | 60 | 12 | 82 |

| 3 | Ethynyltrimethylsilane | Pd(PPh₃)₂Cl₂ (2) | Et₃N | DMF | 50 | 8 | 88 |

| 4 | Propargyl alcohol | Pd(PPh₃)₄ (3) | Et₃N | THF | RT | 10 | 75 |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. It allows for the coupling of aryl halides with a wide range of amines, including primary and secondary amines.

General Reaction Scheme:

Caption: General scheme for the Buchwald-Hartwig amination of this compound.

Experimental Protocol:

This generalized protocol is based on established procedures for the Buchwald-Hartwig amination of bromo-heterocycles. The choice of ligand is crucial and often substrate-dependent.

Materials:

-

This compound (1.0 equiv)

-

Amine (primary or secondary) (1.1 - 1.5 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

-

Phosphine ligand (e.g., XPhos, RuPhos, BINAP) (2-10 mol%)

-

Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5-3.0 equiv)

-

Anhydrous, deoxygenated solvent (e.g., toluene, 1,4-dioxane)

-

Inert atmosphere glovebox or Schlenk line

Procedure:

-

In an inert atmosphere glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to a dry reaction vessel.

-

Add this compound and the amine.

-

Add the anhydrous, deoxygenated solvent.

-

Seal the reaction vessel and heat to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove palladium residues.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary (Illustrative):

The following table summarizes representative yields for the Buchwald-Hartwig amination of this compound with various amines, based on typical outcomes for similar reactions.

| Entry | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃/XPhos (2/4) | NaOt-Bu | Toluene | 100 | 12 | 91 |

| 2 | Aniline | Pd(OAc)₂/BINAP (3/6) | Cs₂CO₃ | Dioxane | 110 | 18 | 83 |

| 3 | Benzylamine | Pd₂(dba)₃/RuPhos (2/4) | K₃PO₄ | Toluene | 100 | 16 | 87 |

| 4 | n-Butylamine | Pd(OAc)₂/XPhos (3/6) | NaOt-Bu | Dioxane | 90 | 10 | 89 |

Experimental Workflows and Signaling Pathways

General Experimental Workflow for Cross-Coupling Reactions

The following diagram illustrates a typical workflow for performing and analyzing the cross-coupling reactions described above.

Caption: General experimental workflow for cross-coupling reactions.

Potential Signaling Pathways Modulated by Thiazole Derivatives

Thiazole-containing compounds are known to interact with various biological targets and modulate key signaling pathways implicated in diseases such as cancer. The functionalization of the 2,5-dimethylthiazole core allows for the tuning of these interactions.

Caption: Potential signaling pathways modulated by thiazole derivatives.

Conclusion

This compound is a valuable and versatile building block for the synthesis of diverse libraries of thiazole-containing compounds. The palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions provide efficient and robust methods for the functionalization of the thiazole core. The protocols and data presented herein serve as a comprehensive guide for researchers in organic synthesis and drug discovery to exploit the full potential of this important synthetic intermediate. Further optimization of reaction conditions for specific substrates is encouraged to achieve maximal yields and purity.

References

Application Notes and Protocols for Suzuki Coupling of 4-Bromo-2,5-dimethyl-1,3-thiazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of 4-Bromo-2,5-dimethyl-1,3-thiazole with various arylboronic acids. This reaction is a powerful tool for the synthesis of 4-aryl-2,5-dimethyl-1,3-thiazole derivatives, which are of significant interest in medicinal chemistry and materials science. The thiazole moiety is a key structural component in numerous biologically active compounds.[1] The ability to functionalize the thiazole ring at the 4-position via robust C-C bond formation allows for the generation of diverse compound libraries for drug discovery and the development of novel organic materials.[2]

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, valued for its mild conditions and tolerance of a wide range of functional groups.[1][3]

General Reaction Scheme

The general reaction scheme for the Suzuki coupling of this compound with an arylboronic acid is as follows:

Experimental Protocol

This protocol is a generalized procedure based on established methods for Suzuki couplings of heteroaryl bromides.[1][4] Optimization of reaction parameters such as catalyst, ligand, base, solvent, and temperature may be required for specific substrates to achieve optimal yields.

Materials:

-

This compound

-

Arylboronic acid (or boronic ester)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ with a ligand)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, often in a mixture with water)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware (e.g., Schlenk flask or sealed tube)

-

Magnetic stirrer and heating plate/oil bath

Procedure:

-

Reaction Setup: To a dry Schlenk flask or reaction tube equipped with a magnetic stir bar, add this compound (1.0 equivalent), the desired arylboronic acid (1.1–1.5 equivalents), and the base (2.0–3.0 equivalents).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.[1]

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent. If a two-phase system is used (e.g., dioxane/water), add the organic solvent first, followed by the aqueous component. Finally, add the palladium catalyst (1–10 mol%).

-

Reaction: Stir the reaction mixture vigorously and heat to the desired temperature (typically between 80-115 °C) for 2–24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine to remove the base and other inorganic impurities.[1]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure 4-aryl-2,5-dimethyl-1,3-thiazole.[1][4]

Data Presentation: Summary of Reaction Components and Conditions

The following table summarizes typical components and conditions for the Suzuki coupling of bromothiazoles and other heteroaryl bromides. This serves as a starting point for optimization.

| Component/Parameter | General Range/Examples | Notes |

| Arylboronic Acid | 1.1 - 1.5 equivalents | Boronic esters can also be used.[3] |

| Palladium Catalyst | 1 - 10 mol% | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃, Pd(OAc)₂ are common.[4] |

| Ligand (if needed) | 1 - 10 mol% | Buchwald-type ligands like SPhos and XPhos can be effective for heteroaryl couplings.[5] |

| Base | 2.0 - 3.0 equivalents | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃. The choice of base can be critical.[4] |

| Solvent | Anhydrous | 1,4-Dioxane, Toluene, DMF. Often used with water (e.g., Dioxane/H₂O 4:1).[4] |

| Temperature | 80 - 115 °C | Higher temperatures may be necessary for less reactive substrates.[5] |

| Reaction Time | 2 - 24 hours | Monitor by TLC or LC-MS for completion. |

| Atmosphere | Inert (N₂ or Ar) | Essential to prevent degradation of the Pd(0) catalyst.[5] |

Troubleshooting and Optimization

Low yields in the Suzuki coupling of bromothiazoles can be due to several factors:

-